tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a derivative of pyrrolidine and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and (3S)-3-(hydroxymethyl)pyrrolidine under specific reaction conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets .
Comparison with Similar Compounds
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate can be compared with similar compounds such as:
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate:
tert-butyl carbamate: A simpler compound without the pyrrolidine ring, used primarily as a protecting group in organic synthesis.
The unique structural features of this compound, such as the presence of both a hydroxymethyl group and a pyrrolidine ring, make it particularly valuable in various chemical and pharmaceutical contexts .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m0/s1 |
InChI Key |
AXNAHFQBVPFTPL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCNC1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Origin of Product |
United States |
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